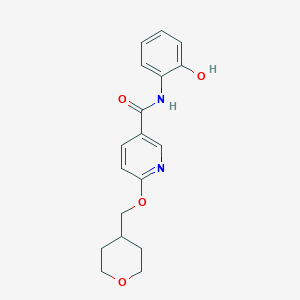

N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Description

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-16-4-2-1-3-15(16)20-18(22)14-5-6-17(19-11-14)24-12-13-7-9-23-10-8-13/h1-6,11,13,21H,7-10,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXBLHKVAWNVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₇H₁₉N₃O₅

- Molecular Weight : 345.35 g/mol

- CAS Number : 2034295-76-4

The biological activity of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide primarily revolves around its interactions with various biological targets:

- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells. A study utilizing the Sulforhodamine B (SRB) assay demonstrated significant anticancer effects against leukemia and lung cancer cell lines, indicating its role as a potential chemotherapeutic agent .

- Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancerous cells through mechanisms involving caspase activation and mitochondrial pathway modulation. The structure-activity relationship (SAR) studies have highlighted its effectiveness in promoting cell death in specific cancer cell lines .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in conditions like type 2 diabetes .

Case Studies and Research Findings

Pharmacological Applications

Given its diverse biological activities, N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has potential applications in:

- Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for further development as an anticancer drug.

- Metabolic Disorders : The compound's interaction with metabolic pathways suggests it could be explored for managing type 2 diabetes.

- Neuroprotective Effects : While not extensively studied, there is emerging evidence that compounds with similar structures may offer neuroprotective benefits.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

*Estimated based on molecular formula.

Functional Group Impact

Hydroxyl vs. Halogen/CH3 Substituents

- The 2-hydroxyphenyl group in the target compound provides a hydrogen-bond donor, enhancing interactions with polar residues in enzyme active sites.

- In contrast, the 4-fluorophenyl () and 3-chloro-4-methylphenyl () substituents lack H-bond donors but introduce electron-withdrawing effects. Fluorine improves metabolic stability, while chlorine may increase steric hindrance and toxicity risks .

OCH2 vs. SCH2 Linkage

- Replacing methoxy (OCH2) with methylthio (SCH2) () increases lipophilicity (logP ↑), as reflected in the higher HPLC retention time (RT = 5.90 min vs. ~4–5 min for methoxy analogs). This could enhance membrane permeability but reduce aqueous solubility .

Heterocyclic Modifications

- The pyrazolylethyl group () introduces a rigid heterocycle capable of π-π stacking or metal coordination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.